Cas no 61903-16-0 (1H-1,4-Diazepine, hexahydro-1-(1-oxoheptyl)-)

1H-1,4-Diazepine, hexahydro-1-(1-oxoheptyl)-, is a heterocyclic compound featuring a diazepine core with a heptanoyl substituent. Its saturated seven-membered ring structure imparts stability, while the carbonyl group enhances reactivity for further functionalization. This intermediate is particularly valuable in synthetic organic chemistry, serving as a versatile building block for pharmaceuticals, agrochemicals, and specialty materials. The hexahydro configuration ensures reduced ring strain, improving handling and storage properties. Its well-defined molecular architecture allows for precise modifications, making it suitable for applications requiring controlled stereochemistry or targeted derivatization. The compound’s balanced lipophilicity and functional group compatibility further broaden its utility in complex synthetic pathways.
1H-1,4-Diazepine, hexahydro-1-(1-oxoheptyl)- structure
61903-16-0 structure
Product name:1H-1,4-Diazepine, hexahydro-1-(1-oxoheptyl)-
CAS No:61903-16-0
MF:C12H24N2O
MW:212.331763267517
MDL:MFCD15205778
CID:463477
PubChem ID:52986203

1H-1,4-Diazepine, hexahydro-1-(1-oxoheptyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,4-Diazepine, hexahydro-1-(1-oxoheptyl)-
    • 1-(1,4-diazepan-1-yl)heptan-1-one
    • MFCD15205778
    • AKOS015939280
    • DTXSID90680895
    • 61903-16-0
    • 1-heptanoyl-1,4-diazepane
    • MDL: MFCD15205778
    • Inchi: InChI=1S/C12H24N2O/c1-2-3-4-5-7-12(15)14-10-6-8-13-9-11-14/h13H,2-11H2,1H3
    • InChI Key: HADLGJHZMKZEMN-UHFFFAOYSA-N
    • SMILES: CCCCCCC(=O)N1CCCNCC1

Computed Properties

  • Exact Mass: 212.18902
  • Monoisotopic Mass: 212.189
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3A^2
  • XLogP3: 1.9

Experimental Properties

  • PSA: 32.34

1H-1,4-Diazepine, hexahydro-1-(1-oxoheptyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AJ27017-1g
1-(1,4-diazepan-1-yl)heptan-1-one
61903-16-0 95+%
1g
$1067.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196372-10g
1-(1,4-Diazepan-1-yl)heptan-1-one
61903-16-0 98%
10g
¥24002.00 2024-05-06
abcr
AB423466-1 g
1-(1,4-Diazepan-1-yl)heptan-1-one
61903-16-0
1g
€616.10 2023-06-16
abcr
AB423466-5 g
1-(1,4-Diazepan-1-yl)heptan-1-one
61903-16-0
5g
€1106.00 2023-06-16
abcr
AB423466-5g
1-(1,4-Diazepan-1-yl)heptan-1-one; .
61903-16-0
5g
€1106.00 2025-02-21
abcr
AB423466-10g
1-(1,4-Diazepan-1-yl)heptan-1-one; .
61903-16-0
10g
€1553.30 2025-02-21
A2B Chem LLC
AJ27017-2g
1-(1,4-diazepan-1-yl)heptan-1-one
61903-16-0 95+%
2g
$1370.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196372-5g
1-(1,4-Diazepan-1-yl)heptan-1-one
61903-16-0 98%
5g
¥15906.00 2024-05-06
A2B Chem LLC
AJ27017-25g
1-(1,4-diazepan-1-yl)heptan-1-one
61903-16-0 95+%
25g
$3497.00 2024-04-19
A2B Chem LLC
AJ27017-50g
1-(1,4-diazepan-1-yl)heptan-1-one
61903-16-0 95+%
50g
$4880.00 2024-04-19

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Amadis Chemical Company Limited
(CAS:61903-16-0)1H-1,4-Diazepine, hexahydro-1-(1-oxoheptyl)-
A1167860
Purity:99%/99%/99%/99%
Quantity:1g/2g/5g/10g
Price ($):822.0/1329.0/1994.0/3009.0